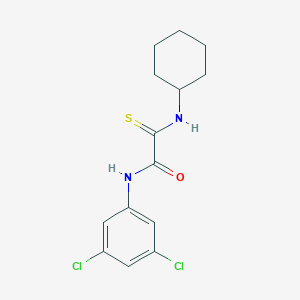

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide, commonly known as CDT, is a chemical compound used in a variety of scientific research applications. CDT is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. CDT is a useful tool for researchers due to its ability to interact with a variety of biological molecules, including proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ketamine Derivatives : This compound has been used in synthesizing new derivatives of Ketamine. Utilizing Mannich reactions, researchers have developed several novel derivatives with potential therapeutic applications. These derivatives show similarities in solubility to ketamine and are structurally related to it, confirmed by NMR spectroscopy (Masaud et al., 2022).

Receptor Binding Studies : Derivatives of this compound have been synthesized and tested for their affinity at sigma receptors. For example, some derivatives exhibited very high affinity at sigma receptors and were selective for these receptors, showing little or no affinity for other receptors like kappa opioid, PCP, and dopamine-D2 receptors (Radesca et al., 1991).

Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative related to this compound has shown significant antiviral and antiapoptotic effects in vitro and in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Ketamine Analogues Synthesis and Clinical Applications : A review covering the synthetic efforts towards ketamine and related analogues over the past 60 years highlights the development of molecules structurally related to 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide. These molecules have applications in treating depression, pain, and as anesthetics (Jose et al., 2018).

Development of Novel Opioid Agonists : Research has also focused on the development of novel opioid kappa agonists derived from this compound. These studies have involved conformational analysis and biological evaluation, leading to the identification of potent analgesic compounds (Costello et al., 1991).

Pharmacological Properties of Derivatives : A study investigating "soft drug" derivatives related to perhexiline, based on cyclohexylaralkylamines, which are structurally related to 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide, evaluated their alpha-adrenolytic activities and metabolism (Marciniak et al., 1988).

Wirkmechanismus

Target of Action

It’s known that similar compounds play a significant role in organic synthesis .

Mode of Action

It’s known that similar compounds can undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Similar compounds have been used in the suzuki–miyaura-coupling, a significant application in organic synthesis .

Result of Action

Similar compounds have been used in the synthesis of various pharmaceutical compounds .

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDJNMBFDXBLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)

![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)

![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)

![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)

![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)

![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)